Piperidin-4-one hydrochloride

Übersicht

Beschreibung

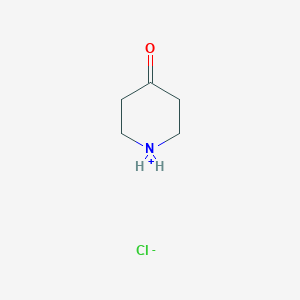

Piperidin-4-one hydrochloride is an organic compound with the molecular formula C₅H₉NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs . It is known for its versatility in chemical reactions and its significant role in the pharmaceutical industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Piperidin-4-one hydrochloride can be synthesized through several methods. One common method involves the catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method includes the three-component coupling of aldehydes, alkynes, and this compound hydrate, which yields tertiary propargylamines . The reaction conditions typically involve the use of a base and maintaining specific temperature ranges to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, ensuring high yields of the desired compound. The use of advanced catalysts and optimized reaction conditions are crucial for industrial-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Piperidin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form piperidin-4-one derivatives.

Reduction: Reduction reactions can convert it into piperidine derivatives.

Substitution: It can undergo substitution reactions to form various substituted piperidines.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other chemicals .

Wissenschaftliche Forschungsanwendungen

Table 1: Common Synthesis Methods for Piperidin-4-one Derivatives

Biological Activities

Piperidin-4-one hydrochloride exhibits a range of biological activities, making it a valuable compound in pharmacological research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidin-4-one derivatives. For example, compounds derived from piperidin-4-one have shown selective cytotoxicity against various cancer cell lines by inhibiting key metabolic pathways involved in tumor growth.

Case Study: Anticancer Activity

A study conducted by Cheng et al. (2011) demonstrated that certain piperidin-4-one derivatives effectively inhibited coactivator-associated arginine methyltransferase 1 (CARM1), a target for hormone-dependent tumors such as prostate and breast cancer. This inhibition was linked to reduced cell proliferation in vitro .

Antimicrobial and Antiviral Effects

This compound has also been investigated for its antimicrobial and antiviral properties. Research indicates that derivatives can inhibit the growth of bacteria and viruses, including cytomegalovirus and SARS-CoV-2.

Table 2: Biological Activities of Piperidin-4-one Derivatives

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and ability to form complex organic molecules.

Wirkmechanismus

The mechanism of action of piperidin-4-one hydrochloride involves its ability to act as a precursor in various chemical reactions. It can interact with molecular targets through intercalation, binding to DNA, and other molecular pathways. These interactions enable it to exert its effects in the synthesis of pharmaceuticals and other biologically active compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A six-membered heterocyclic amine with similar chemical properties.

2-Piperidinone: Another piperidine derivative with a different substitution pattern.

4-Piperidone: A closely related compound used as an intermediate in chemical synthesis.

Uniqueness

Piperidin-4-one hydrochloride is unique due to its specific substitution pattern, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable intermediate in the synthesis of various pharmaceuticals and other chemicals .

Biologische Aktivität

Piperidin-4-one hydrochloride, a compound belonging to the piperidine family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, anticancer properties, and potential as a pharmacophore.

Chemical Structure and Synthesis

Piperidin-4-one is characterized by a six-membered ring structure containing a nitrogen atom and a carbonyl group. Various synthetic methods have been developed for its production, including the Mannich reaction and stereoselective synthesis techniques. These methods allow for the modification of the piperidin-4-one structure to enhance its biological activity.

Antimicrobial Activity

Piperidin-4-one derivatives have demonstrated significant antimicrobial properties. A study conducted by Sarymzakhova et al. (2024) evaluated several synthesized piperidin-4-one derivatives against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited comparable or superior antibacterial activity compared to standard antibiotics like ampicillin.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 0.5 µg/mL |

| B | E. coli | 1.0 µg/mL |

| C | E. coli | 0.25 µg/mL |

This table summarizes the MIC values for selected piperidin-4-one derivatives, indicating their potential as templates for developing new antimicrobial agents.

Antiviral Activity

Research has also highlighted the antiviral potential of Piperidin-4-one derivatives. A study by Abdelshaheed et al. (2021) reported that certain carbohydrate derivatives of piperidin-4-one exhibited selective inhibition of cytomegalovirus (CMV). Furthermore, these compounds showed promising antiviral activity against SARS-CoV-2 and avian influenza H5N1, suggesting their utility in combating viral infections.

Anticancer Properties

The anticancer potential of Piperidin-4-one has been extensively studied. Cheng et al. (2011) explored the effects of 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one on coactivator-associated arginine methyltransferase 1 (CARM1), a target implicated in hormone-dependent cancers such as prostate and breast cancer. The compound demonstrated high selectivity in inhibiting CARM1 while showing minimal effects on other related enzymes.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a comparative study, various piperidin-4-one derivatives were synthesized and tested against multiple bacterial strains, revealing that modifications in the chemical structure could significantly enhance their antimicrobial efficacy.

- Antiviral Activity : The introduction of specific substituents in the piperidin-4-one structure led to increased antiviral activity against CMV and other viruses, highlighting the importance of structural optimization.

- Anticancer Mechanism : The selective inhibition of CARM1 by certain piperidin-4-one derivatives was linked to their ability to induce apoptosis in cancer cell lines, establishing a clear mechanism for their anticancer activity.

Eigenschaften

IUPAC Name |

piperidin-1-ium-4-one;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c7-5-1-3-6-4-2-5;/h6H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQNVZVOTKFLIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]CCC1=O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41979-39-9 | |

| Record name | 4-Piperidone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41979-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of piperidin-4-one hydrochloride in medicinal chemistry research?

A1: this compound is a valuable building block in synthesizing various biologically active compounds, particularly those with potential antibacterial and antifungal properties [, ]. The molecule serves as a precursor for creating substituted tricyclic compounds, such as 5,6,7,8-tetrahydro pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, which have shown promising activity against various bacterial and fungal strains []. It is also used in synthesizing 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues, which have shown anticancer activity against the MCF-7 breast cancer cell line [].

Q2: Can you describe the synthetic route for preparing 4-chloropiperidine hydrochloride from this compound?

A2: The synthesis of 4-chloropiperidine hydrochloride utilizes this compound as the starting material []. The process involves a two-step reaction:

Q3: Have any structure-activity relationship (SAR) studies been conducted on derivatives of this compound?

A3: Yes, research on 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues, derived from this compound, included SAR studies []. While the specific details of the SAR findings are not provided in the abstract, the research suggests that modifying the substituents on the benzylidene rings influences the biological activity, particularly anticancer and antioxidant properties. Specifically, compound 4g, bearing specific substituents, demonstrated noteworthy anticancer activity against the MCF-7 breast cancer cell line and potent antioxidant activity comparable to ascorbic acid.

Q4: Are there any reported analytical methods for characterizing and quantifying this compound?

A4: While the provided abstracts do not delve into specific analytical methods for this compound, the characterization of its derivatives provides insights [, ]. Researchers commonly utilize spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (1H & 13C NMR) spectroscopy, and mass spectrometry to elucidate the structures of synthesized compounds []. Additionally, microanalysis is employed to determine the elemental composition, confirming the identity and purity of the synthesized compounds [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.